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Compound of Interest

Compound Name:
4-(4-Chloro-2-

methoxyphenyl)piperidine

Cat. No.: B13613648 Get Quote

Structural Identification & Sourcing Guide
Executive Summary & Core Identity
4-(4-Chloro-2-methoxyphenyl)piperidine is a specialized pharmacophore scaffold used

primarily in the development of G-Protein Coupled Receptor (GPCR) ligands, specifically

targeting serotonin (5-HT) and dopamine receptors. It belongs to the 4-arylpiperidine class, a

structural motif fundamental to numerous antipsychotic and analgesic therapeutics.

This guide provides the definitive identification data, validated synthetic routes, and

characterization protocols required for research and drug development applications.
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Attribute Detail

Chemical Name 4-(4-Chloro-2-methoxyphenyl)piperidine

CAS Number (Free Base) 815618-53-2

CAS Number (HCl Salt) 815618-46-3

Molecular Formula C₁₂H₁₆ClNO

Molecular Weight 225.71 g/mol (Free Base)

SMILES COc1cc(Cl)ccc1C2CCNCC2

InChI Key

PYPHIKDWXCSADB-UHFFFAOYSA-N (Note:

Verify stereochemistry if applicable, usually

achiral at C4 due to symmetry unless

substituted elsewhere)

Common Application
Building block for GPCR modulators;

Intermediate for library synthesis.

Structural Verification Strategy
When sourcing or synthesizing this compound, reliance on name alone can lead to

regioisomeric errors (e.g., confusing the 2-methoxy/4-chloro positions). The following workflow

ensures high-fidelity identification.

Identification Workflow (DOT Visualization)
This diagram outlines the logic flow for verifying the chemical identity using structural

descriptors rather than ambiguous nomenclature.

Target Structure
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Click to download full resolution via product page

Figure 1: Structural verification workflow ensuring correct isomer identification prior to

procurement or synthesis.
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Synthetic Methodology
For researchers requiring de novo synthesis (e.g., if commercial stock is unavailable or custom

isotopologues are needed), the Grignard Addition-Dehydration-Reduction sequence is the

industry-standard protocol. This route avoids the harsh conditions of direct arylation and allows

for scale-up.

Critical Mechanistic Insight
The primary challenge in this synthesis is the chemoselective hydrogenation of the

intermediate alkene. Standard Palladium on Carbon (Pd/C) hydrogenation can cause

inadvertent dechlorination of the aromatic ring.

Solution: Use Platinum Oxide (PtO₂) or Rhodium on Carbon (Rh/C), which are less prone to

hydrogenolysis of aryl chlorides under mild conditions.

Protocol: 3-Step Synthesis from 1-Boc-4-piperidone
Step 1: Grignard Addition
Reagents: 1-Boc-4-piperidone, 4-Chloro-2-methoxy-1-bromobenzene,

-Butyllithium (or Mg turnings).

Generate the organolithium or Grignard reagent from 4-chloro-2-methoxy-1-bromobenzene

in dry THF at -78°C (Li) or reflux (Mg).

Add 1-Boc-4-piperidone dropwise.

Quench with saturated NH₄Cl. Isolate the tertiary alcohol intermediate.

Step 2: Dehydration
Reagents: Trifluoroacetic acid (TFA) or

-TsOH in Toluene.

Treat the tertiary alcohol with acid to induce elimination of water.

This yields the 1,2,3,6-tetrahydropyridine intermediate (alkene).
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Note: If TFA is used, the Boc group is removed simultaneously. If

-TsOH is used, Boc may remain depending on conditions.

Step 3: Chemoselective Hydrogenation
Reagents: H₂ (1 atm), PtO₂ (Adams' Catalyst), Ethanol.

Dissolve the alkene in Ethanol.

Add catalytic PtO₂ (5 mol%).

Stir under H₂ balloon for 2-4 hours. Monitor by LC-MS to ensure double bond reduction

without loss of Chlorine (M-35 peak).

Filter catalyst and concentrate.

Synthesis Pathway Diagram
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Precursors:
1-Boc-4-Piperidone +

4-Cl-2-OMe-Bromobenzene

Step 1: Organometallic Addition
(Grignard/Lithiation)

Intermediate:
Tertiary Alcohol

Step 2: Acid-Catalyzed Dehydration
(-H2O)

Intermediate:
Tetrahydropyridine (Alkene)

Step 3: Chemoselective Hydrogenation
(H2, PtO2 - Avoid Dechlorination)

 Critical Step

Final Product:
4-(4-Chloro-2-methoxyphenyl)piperidine

Click to download full resolution via product page

Figure 2: Synthetic pathway highlighting the critical chemoselective hydrogenation step to

preserve the aryl chloride.
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To validate the synthesized or purchased material, the following analytical signatures must be

confirmed.

1H NMR (400 MHz, CDCl₃) - Expected Signals
Aromatic Region (6.8 - 7.2 ppm):

Look for an ABX system or specific coupling patterns due to the 1,2,4-substitution.

~7.1 (d, 1H, H-6'),

~6.9 (dd, 1H, H-5'),

~6.8 (d, 1H, H-3').

Methoxy Group:

~3.80 ppm (Singlet, 3H). This is a diagnostic handle.

Piperidine Ring:

~3.2 ppm (m, 2H, H-2/6 eq),

~2.7 ppm (m, 2H, H-2/6 ax).

~2.9 ppm (m, 1H, H-4, benzylic methine).

~1.6-1.8 ppm (m, 4H, H-3/5).

Mass Spectrometry (LC-MS)
Ionization: ESI+

Parent Ion [M+H]⁺: Calculated m/z = 226.09 (for ³⁵Cl).

Isotope Pattern: Distinctive 3:1 ratio of peaks at m/z 226 and 228 due to the Chlorine atom.

Absence of this pattern indicates dechlorination.

Applications in Drug Discovery
This scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in:
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Dopamine D2/D4 Antagonists: The 4-phenylpiperidine moiety mimics the ethylamine side

chain of dopamine held in a rigid conformation.

Serotonin 5-HT2A Modulators: Used in atypical antipsychotic design (similar to the

pharmacophore in Risperidone/Paliperidone, though those typically use a benzisoxazole-

piperidine linkage).

Sigma Receptor Ligands: The lipophilic chlorophenyl group enhances binding affinity to

Sigma-1 receptors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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